4-Benzylamino vs. 4-Anilino Scaffold Differentiation: Kinase Selectivity Consequences of the Methylene Spacer
The target compound possesses a benzylamino (NH-CH₂-Ph) linkage at the quinazoline 4-position, whereas the closest direct analog, N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (compound 3e; CAS 202475-65-8), employs an anilino (NH-Ph) linkage. In head-to-head kinase profiling, compound 3e inhibited CLK1 with an IC₅₀ of 1.5 μM and GSK-3α/β with an IC₅₀ of 3 μM [1]. Published SAR on 4-benzylaminoquinazoline derivatives demonstrates that the methylene spacer alters the orientation of the pendant aryl ring relative to the quinazoline hinge-binding region, yielding distinct kinase selectivity profiles; optimized 4-benzylaminoquinazolines achieve EGFR inhibitory Ki values as low as 630 pM, with benzylic methylation producing 4- to 6-fold potency shifts [2]. No published kinase data exist for the target compound itself; however, the structural divergence at the C4-N linkage ensures that its target engagement profile cannot be inferred from anilino analog data. Caution: cross-study comparison only—no direct head-to-head between these two specific compounds available.
| Evidence Dimension | Kinase inhibition potency and selectivity profile |
|---|---|
| Target Compound Data | No published kinase IC₅₀ data available for CAS 229476-54-4. Scaffold class: 4-benzylamino-6,7-dimethoxyquinazoline. |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (compound 3e; CAS 202475-65-8): CLK1 IC₅₀ = 1.5 μM; GSK-3α/β IC₅₀ = 3 μM. Optimized 4-benzylaminoquinazoline (compound 11): EGFR Ki = 630 pM. |
| Quantified Difference | Structural difference: presence vs. absence of methylene spacer at C4-N. Kinase selectivity profiles differ qualitatively; no direct quantitative comparison available for identical kinase panel. |
| Conditions | Compound 3e tested in recombinant kinase inhibition assays (CLK1, GSK-3α/β) [1]; benzylaminoquinazoline tested against EGFR tyrosine kinase [2]. |
Why This Matters
Investigators seeking to probe kinase targets or develop kinase-focused chemical probes must treat the benzylamino and anilino subclasses as pharmacologically distinct series; substitution of one for the other will confound SAR interpretation.
- [1] Waiker DK, Karthikeyan C, Poongavanam V, Kongsted J, Lozach O, Meijer L, Trivedi P. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorg Med Chem. 2014;22(6):1909-15. doi:10.1016/j.bmc.2014.01.009. PMID: 24530227. View Source
- [2] Bridges AJ. Enantioselective inhibition of the epidermal growth factor receptor tyrosine kinase by 4-(α-phenethylamino)quinazolines. Bioorg Med Chem. 1995;3(12):1683-1690. (Describes 4-benzylaminoquinazolines as potent EGFR inhibitors with sub-nanomolar Ki values; demonstrates chiral discrimination at the benzylic position.) View Source
